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Compound of Interest

Compound Name: Concanamycin C

Cat. No.: B1264061

Get Quote

Executive Summary
Concanamycin C (Conc C) is an 18-membered macrolide antibiotic produced by

Streptomyces species (e.g., S. diastatochromogenes). It belongs to the plecomacrolide class,

structurally related to Concanamycin A (Conc A) and Bafilomycin A1. While Conc A is the most

widely cited congener, Conc C acts as a potent, specific inhibitor of the Vacuolar-type H⁺-

ATPase (V-ATPase).

Its antifungal efficacy stems from the collapse of electrochemical proton gradients across the

vacuolar membrane, leading to the failure of organelle acidification, disruption of vesicular

trafficking, and subsequent autophagic dysfunction. This guide details the molecular

pharmacology, comparative efficacy, and validated protocols for utilizing Conc C in antifungal

research.

Molecular Mechanism of Action
Target Specificity: The V-ATPase Complex
The primary cellular target of Conc C is the V-ATPase enzyme, a rotary proton pump

responsible for acidifying intracellular compartments (vacuoles, lysosomes, Golgi).[1]
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Binding Site: Conc C binds non-covalently to the c subunit (proteolipid subunit, Vma3p in

yeast) of the membrane-embedded V₀ rotor domain.

Interaction Mode: It mimics the substrate by occupying the proton-translocating interface

between the V₀ c-ring and the a-subunit. This binding sterically hinders the rotation of the c-

ring, effectively locking the enzyme and preventing proton transport into the lumen.

Consequence: The inhibition is highly specific to V-ATPases (nanomolar potency), with

negligible effect on F-type (mitochondrial) or P-type ATPases (e.g., Na⁺/K⁺-ATPase) at

therapeutic concentrations.[2]

Physiological Cascade in Fungi
Loss of Acidification: Immediate rise in vacuolar pH (from ~5.0 to >7.0).

Enzyme Inactivation: Acid-dependent hydrolases (proteases, lipases) within the vacuole

become inactive.

Cytosolic Acidification: Failure to sequester protons leads to cytosolic acidification, disrupting

metabolic enzymes.

Autophagic Arrest: The fusion of autophagosomes with the vacuole is blocked, or

degradation within the vacuole fails, leading to the accumulation of toxic cellular waste and

eventual apoptotic or necrotic cell death.

Antifungal Efficacy & Comparative Data[3][4]
Conc C is often co-isolated with Conc A. While Conc A is generally more potent, Conc C retains

significant bioactivity and is critical for structure-activity relationship (SAR) studies.

Comparative Potency (In Vitro)
The following table summarizes the relative inhibitory potential of Concanamycins against

fungal growth and V-ATPase activity.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

*Data based on tritiated thymidine incorporation or relative growth inhibition in sensitive fungal

strains (e.g., Neurospora crassa, Saccharomyces cerevisiae).

Spectrum of Activity
Yeasts: Highly active against Saccharomyces cerevisiae, Candida albicans, and Candida

glabrata. Resistance is typically conferred by mutations in the VMA genes (specifically VMA3

or VMA11).

Filamentous Fungi: Active against Neurospora crassa and Aspergillus species. It induces

severe morphological defects, including hyphal tip swelling and branching abnormalities due

to disrupted vesicular transport.

Experimental Protocols
Protocol A: In Vitro V-ATPase Inhibition Assay
Purpose: To quantify the IC₅₀ of Conc C against purified fungal vacuolar membrane vesicles.

Reagents:

Purified vacuolar membrane vesicles (from S. cerevisiae or N. crassa).

Assay Buffer: 25 mM Tris-MES (pH 7.0), 3 mM MgSO₄, 25 mM KCl.

ATP Regenerating System: 2 mM Phosphoenolpyruvate, 40 U/mL Pyruvate Kinase.
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Conc C Stock: 100 µM in DMSO.

Step-by-Step Workflow:

Preparation: Dilute Conc C in Assay Buffer to prepare a concentration range (e.g., 0.1 nM to

1000 nM).

Incubation: Mix 10 µg of vacuolar membrane protein with Conc C dilutions. Incubate at 30°C

for 30 minutes to allow binding.

Reaction Start: Add 2 mM ATP to initiate the reaction.

Measurement:

Method 1 (Colorimetric): Stop reaction after 20 mins with SDS. Measure released

inorganic phosphate (Pi) using the Malachite Green assay.

Method 2 (Fluorescence Quenching): Use Acridine Orange (2 µM). Monitor the quenching

of fluorescence (Ex 490 nm / Em 530 nm) as protons are pumped into vesicles. Conc C

will prevent this quenching.

Calculation: Plot % Activity vs. Log[Conc C] to determine IC₅₀.

Protocol B: Antifungal Susceptibility Testing
(Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.

Standards: Adapted from CLSI M27 (Yeasts) and M38 (Molds).

Inoculum Prep: Prepare a fungal suspension in RPMI 1640 medium (buffered with MOPS to

pH 7.0) to a final density of 0.5 – 2.5 × 10³ CFU/mL.

Plate Setup: Use a 96-well round-bottom microplate.

Dilution: Add 100 µL of Conc C (2x final concentration) to column 1. Perform serial 2-fold

dilutions across the plate (Range: 16 µg/mL down to 0.03 µg/mL). Include a DMSO solvent

control.
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Inoculation: Add 100 µL of the fungal inoculum to each well.

Incubation: Incubate at 35°C.

Candida spp.:[3][4][5] 24 - 48 hours.[6]

Aspergillus spp.:[3][4][7] 48 - 72 hours.

Readout: Determine the MIC as the lowest concentration showing ≥80% inhibition of growth

(visual clarity or OD₆₀₀ measurement) compared to the growth control.

Visualizations
Mechanism of Action Pathway
This diagram illustrates the cascade from Conc C binding to fungal cell death.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Figure 1. Pharmacodynamic cascade of Concanamycin C inducing fungal cell death

via V-ATPase inhibition.

Experimental Workflow: V-ATPase Assay
This diagram outlines the biochemical validation workflow for Conc C.
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🔒 FULL PROTOCOL TRUNCATED
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Caption: Figure 2. Biochemical workflow for validating V-ATPase inhibition using fluorescence

quenching.

Therapeutic Potential & Limitations
Advantages

Novel Mechanism: Unlike azoles (ergosterol synthesis) or echinocandins (cell wall), Conc C

targets ion homeostasis, making it effective against multi-drug resistant (MDR) isolates.

Potency: High efficacy at low concentrations makes it a valuable "tool compound" for

studying vacuolar physiology.

Limitations (Toxicity)
Mammalian Toxicity: The V-ATPase catalytic domains are highly conserved between fungi

and mammals. Conc C is cytotoxic to mammalian cells (e.g., inhibiting perforin degradation

in T-cells, inducing apoptosis in fibroblasts).

Application: Currently limited to topical applications, agricultural fungicides, or as a research

reagent. Systemic use requires chemical modification to improve fungal selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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